molecular formula C12H18N2O2S B13952222 3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester

3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester

Cat. No.: B13952222
M. Wt: 254.35 g/mol
InChI Key: ZTFUVGKVCNIWQU-UHFFFAOYSA-N
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Description

3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a thiophene ring, a piperidine ring, and a carboxylic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials such as 1-methyl-4-piperidone.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiophene ring to a dihydrothiophene.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrothiophenes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-piperidin-4-ylamino)-pyridine-2-carboxylic acid methyl ester
  • 3-(1-Methyl-piperidin-4-ylamino)-benzene-2-carboxylic acid methyl ester
  • 3-(1-Methyl-piperidin-4-ylamino)-furan-2-carboxylic acid methyl ester

Uniqueness

3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

methyl 3-[(1-methylpiperidin-4-yl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C12H18N2O2S/c1-14-6-3-9(4-7-14)13-10-5-8-17-11(10)12(15)16-2/h5,8-9,13H,3-4,6-7H2,1-2H3

InChI Key

ZTFUVGKVCNIWQU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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